(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine
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Overview
Description
(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl group at the fourth position and a methanamine group at the fifth position of the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarbothioamide with an appropriate aldehyde or ketone under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Halides, alkoxides; reactions are often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine is largely dependent on its specific application. In antimicrobial applications, it is believed to interfere with the synthesis of essential biomolecules in microorganisms, leading to their inhibition or death. The compound may target specific enzymes or pathways critical for microbial survival.
Comparison with Similar Compounds
Similar Compounds
- (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine
- (4-Methyl-1,2,3-thiadiazol-5-yl)methanamine
- (4-Phenyl-1,2,3-thiadiazol-5-yl)methanamine
Uniqueness
(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target molecules.
Properties
Molecular Formula |
C5H9N3S |
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Molecular Weight |
143.21 g/mol |
IUPAC Name |
(4-ethylthiadiazol-5-yl)methanamine |
InChI |
InChI=1S/C5H9N3S/c1-2-4-5(3-6)9-8-7-4/h2-3,6H2,1H3 |
InChI Key |
HZBNUPPTRCWJAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SN=N1)CN |
Origin of Product |
United States |
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